tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate
Overview
Description
tert-Butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate: is a chemical compound with the molecular formula C14H16FNO2 and a molecular weight of 249.28 g/mol . It is characterized by the presence of a tert-butyl carbamate group attached to a prop-2-yn-1-yl chain, which is further substituted with a 3-fluorophenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate typically involves the reaction of 3-(3-fluorophenyl)prop-2-yn-1-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate can undergo oxidation reactions, particularly at the prop-2-yn-1-yl chain, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding saturated amine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amine derivatives.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its unique structural features make it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the carbamate group provides stability and resistance to metabolic degradation. The prop-2-yn-1-yl chain allows for further functionalization, enabling the compound to modulate various biological pathways .
Comparison with Similar Compounds
tert-Butyl N-(5,5-difluoropiperidin-3-yl)carbamate: This compound has a similar carbamate structure but with a difluoropiperidine moiety instead of a fluorophenyl group.
tert-Butyl N-(3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)carbamate: This compound features a chloro and fluoro-substituted benzoyl group, providing different reactivity and applications.
Uniqueness: tert-Butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and advanced materials .
Biological Activity
Tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate is a synthetic organic compound with the molecular formula C14H16FNO2. Its unique structure, comprising a tert-butyl group, a carbamate functional group, and a prop-2-yn-1-yl chain substituted with a 3-fluorophenyl moiety, positions it as an interesting candidate in medicinal chemistry and materials science. This article reviews its biological activity, synthesis, and potential applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance its properties. The general synthetic route includes:
- Formation of the Prop-2-yn-1-yl Chain : Utilizing alkyne chemistry to introduce the propynyl moiety.
- Carbamate Formation : Reacting the propynyl compound with isocyanates or carbamic acid derivatives.
- Fluorination : Incorporating the fluorophenyl group through electrophilic aromatic substitution or similar methods.
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. Preliminary studies indicate potential inhibitory effects on monoamine oxidases (MAOs), which are critical in regulating neurotransmitter levels.
Inhibitory Activity
Research has shown that compounds with similar structures exhibit significant inhibitory activities against MAO-A and MAO-B. For instance, methoxy-substituted chalcones have demonstrated competitive inhibition against these enzymes, suggesting that this compound may also possess similar properties due to its structural analogies .
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
- Chalcone Derivatives : A series of methoxylated chalcones were synthesized and evaluated for their MAO inhibitory activity, showing promising results with IC50 values in the low micromolar range .
- Fluorinated Compounds : The incorporation of fluorine into drug design has been shown to enhance potency and selectivity in various biological assays . This suggests that the fluorinated moiety in this compound could similarly improve its biological efficacy.
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tert-butyl methyl(prop-2-yn-1-yl)carbamate | C9H15NO2 | Contains a methyl group instead of a phenyl group |
Tert-butyl (3-(4-nitrophenyl)prop-2-yn-1-yl)carbamate | C14H16N2O4 | Contains a nitrophenyl substituent |
Tert-butyl allyl(prop-2-yne)carbamate | C11H17NO2 | Features an allyl group instead of a phenyl group |
This table illustrates the diversity in structural features that can influence biological activity.
Properties
IUPAC Name |
tert-butyl N-[3-(3-fluorophenyl)prop-2-ynyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-14(2,3)18-13(17)16-9-5-7-11-6-4-8-12(15)10-11/h4,6,8,10H,9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJGASVSFCQXFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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